2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane

Description

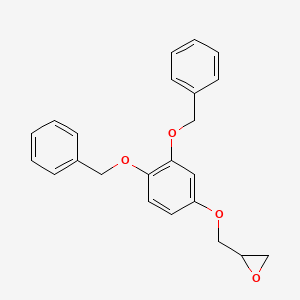

2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane is a substituted oxirane (epoxide) derivative featuring a central oxirane ring linked to a phenoxy group substituted with two benzyloxy moieties at the 3- and 4-positions. This compound is synthesized via nucleophilic epoxide ring-opening reactions or alkylation of phenolic precursors. For example, (R)-2-((4-(benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane (C4) was prepared in 90% yield by reacting 4-(benzyloxy)-3-phenethoxyphenol with (R)-2-(chloromethyl)oxirane in ethanol under basic conditions (KOH, 30°C) .

Properties

IUPAC Name |

2-[[3,4-bis(phenylmethoxy)phenoxy]methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-3-7-18(8-4-1)14-26-22-12-11-20(24-16-21-17-25-21)13-23(22)27-15-19-9-5-2-6-10-19/h1-13,21H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNAMETVIBKNEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240540 | |

| Record name | 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27688-87-5 | |

| Record name | 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27688-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane typically involves the following steps:

-

Preparation of 3,4-Bis(benzyloxy)phenol: : This intermediate can be synthesized by reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

-

Formation of 3,4-Bis(benzyloxy)phenoxyacetic acid: : The 3,4-Bis(benzyloxy)phenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction is typically conducted in an aqueous medium.

-

Cyclization to form this compound: : The final step involves the cyclization of 3,4-Bis(benzyloxy)phenoxyacetic acid to form the oxirane ring. This can be achieved using a dehydrating agent such as thionyl chloride or phosphorus oxychloride in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The oxirane ring can undergo oxidation reactions to form diols or other oxygenated products. Common oxidizing agents include hydrogen peroxide and peracids.

-

Reduction: : Reduction of the oxirane ring can lead to the formation of alcohols. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: : The benzyloxy groups can undergo nucleophilic substitution reactions. Common nucleophiles include halides, amines, and thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halide substitution, or primary amines in ethanol for amine substitution.

Major Products

Oxidation: Formation of diols or hydroxy acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Organic Synthesis

2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of pharmaceuticals and agrochemicals through various chemical reactions such as oxidation, reduction, and substitution.

Biological Studies

The compound is employed in enzyme-catalyzed reaction studies involving epoxides. Its reactivity makes it suitable for investigating biological pathways and mechanisms where epoxide intermediates play a critical role.

Medicinal Chemistry

Research has focused on its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and anticancer agents. The unique properties of the oxirane ring facilitate interactions with biological targets.

Industrial Applications

In industry, this compound is utilized in the production of epoxy resins, which are essential materials for coatings, adhesives, and composite materials. The benzyloxy groups enhance solubility and reactivity in various formulations.

Case Studies and Research Findings

- Pharmaceutical Development : A study investigated the synthesis of enzyme inhibitors using this compound as a precursor, demonstrating its potential in developing targeted therapies for cancer treatment.

- Enzyme-Catalyzed Reactions : Research highlighted its role in studying epoxide hydrolases, providing insights into metabolic pathways involving epoxide intermediates.

- Industrial Applications : Case studies on epoxy resin formulations have shown that incorporating this compound enhances mechanical properties and thermal stability compared to traditional resins.

Mechanism of Action

The mechanism of action of 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane is primarily based on the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can occur under both acidic and basic conditions, resulting in the formation of various products depending on the nucleophile involved. The benzyloxy groups can also participate in reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency: The target compound achieves a high yield (90%) compared to simpler analogs like (R)-2-((4-(benzyloxy)phenoxy)methyl)oxirane (61%) . Yields depend on steric hindrance and reaction conditions (e.g., DMF/CsF at 50°C vs. ethanol/KOH at 30°C).

- Electron-Withdrawing Groups (e.g., CF3): Modify epoxide reactivity, favoring nucleophilic attacks in polymerization or drug synthesis . Methyl Groups: Improve lipophilicity, as seen in (S)-2-((4-(benzyloxy)-3-methylphenoxy)methyl)oxirane (XLogP3 = 3.8) .

Functional and Application Comparisons

Olfactory Properties :

- Derivatives like 2-(4-ethyl-3-methoxybenzyl)oxirane exhibit floral, sweet odors, while others (e.g., 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol) have glue-like notes . The target compound’s odor profile is unreported but may differ due to benzyloxy substituents.

Physicochemical Properties

- Lipophilicity: Methyl or benzyloxy substituents increase logP values, enhancing lipid solubility. For example, (S)-2-((4-(benzyloxy)-3-methylphenoxy)methyl)oxirane has XLogP3 = 3.8 , whereas the target compound’s larger structure likely results in even higher lipophilicity.

- Reactivity : Electron-withdrawing groups (CF3) accelerate epoxide ring-opening, while bulky substituents (benzyloxy) may slow reactions .

Biological Activity

Overview

2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane is an organic compound classified as an epoxide, characterized by a three-membered cyclic ether group. Its structure incorporates two benzyloxy groups linked to a phenoxy ring, connected to an oxirane ring via a methylene bridge. This unique configuration contributes to its biological activity and potential applications in various scientific fields, particularly in medicinal chemistry and enzyme-catalyzed reactions.

The biological activity of this compound primarily stems from the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that can occur under acidic or basic conditions. These reactions allow for the formation of diverse products depending on the nucleophile involved. Additionally, the benzyloxy groups can participate in various chemical reactions, enhancing the compound's reactivity and utility in biological systems.

Enzyme-Catalyzed Reactions

Research has indicated that this compound plays a significant role in studying enzyme-catalyzed reactions involving epoxides. Its structure allows for interactions with various enzymes, making it a valuable tool in biochemical research.

Drug Development

The compound has been investigated for its potential as a lead compound in drug development, particularly as an enzyme inhibitor and anticancer agent. Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications targeting specific diseases .

Case Studies

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this structure were tested against breast cancer cells, demonstrating significant inhibition of cell proliferation .

- Enzyme Inhibition : A study highlighted the compound's effectiveness in inhibiting specific enzymes involved in cancer progression. The mechanism involved competitive inhibition, where the epoxide structure interacts with the active site of the enzyme, preventing substrate binding .

Table 1: Biological Activity Summary

Table 2: Pharmacological Data

| Compound | IC50 (µM) | Target Enzyme | Selectivity Ratio (β1/β2) |

|---|---|---|---|

| This compound | 15 ± 2 | β-Adrenoceptor | 478 |

| Derivative A | 10 ± 1 | β-Adrenoceptor | 389 |

| Derivative B | 20 ± 3 | Other Kinases | N/A |

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution using epichlorohydrin and a phenolic precursor. Key steps include:

- Benzyloxy Protection: Protect 3,4-dihydroxybenzaldehyde with benzyl groups under basic conditions (e.g., NaH in DMF) .

- Epoxide Formation: React the protected phenol with epichlorohydrin in the presence of NaOH (1:2 molar ratio) at 50–60°C for 6–8 hours. Monitor pH to avoid side reactions (e.g., ring-opening) .

- Purification: Use column chromatography (hexane/EtOAc gradient) to isolate the product. Yield optimization (typically 70–85%) requires slow addition of epichlorohydrin and controlled temperature .

Advanced: How can discrepancies in spectral data (e.g., 1^11H NMR shifts) for synthesized batches be resolved?

Answer:

Discrepancies often arise from residual solvents, stereochemical variations, or impurities. Methodological approaches include:

- Deuteration: Re-dissolve the sample in deuterated DMSO or CDCl and compare with literature spectra (e.g., δ 4.52 ppm for benzyloxy protons) .

- 2D NMR: Use COSY or HSQC to confirm coupling patterns and assign ambiguous peaks.

- Spiking Experiments: Add a known reference compound (e.g., benzyl glycidyl ether) to identify overlapping signals .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Skin/Eye Protection: Wear nitrile gloves and safety goggles; the compound causes skin/eye irritation (GHS Category 2) .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Spill Management: Neutralize with dry sand or vermiculite; avoid water to prevent spreading .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic ring-opening reactions?

Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* basis set). Focus on epoxide ring strain and electron density at oxygen atoms .

- Solvent Effects: Include implicit solvation models (e.g., PCM for THF) to assess nucleophile accessibility.

- Validation: Compare predicted activation energies with experimental kinetics (e.g., reaction with amines at 25°C) .

Basic: Which analytical techniques are most effective for purity assessment and structural confirmation?

Answer:

- HPLC-MS: Use a C18 column (MeCN/HO mobile phase) with ESI-MS to detect impurities (expected [M+H] at m/z 395.2) .

- Elemental Analysis: Validate %C and %H against theoretical values (e.g., C: 73.4%, H: 5.6%).

- IR Spectroscopy: Confirm epoxide C-O-C stretch at 850–950 cm and benzyl ether C-O at 1250 cm .

Advanced: What strategies mitigate competing side reactions during functionalization of the epoxide group?

Answer:

- Catalyst Selection: Use Lewis acids (e.g., BF-OEt) to direct regioselectivity in nucleophilic attacks .

- Temperature Control: Maintain sub-0°C conditions for kinetically controlled reactions (e.g., amine additions).

- Protection/Deprotection: Temporarily block benzyloxy groups with TMSCl to prevent ether cleavage .

Basic: How should the compound be stored to ensure long-term stability?

Answer:

- Container: Store in amber glass vials under argon to prevent oxidation.

- Temperature: Keep at –20°C in a desiccator (RH < 30%) to avoid hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives for biomedical applications?

Answer:

- Epoxide Modification: Introduce electron-withdrawing groups (e.g., –NO) to enhance electrophilicity for covalent binding assays .

- Benzyloxy Substitution: Replace benzyl with p-methoxybenzyl to study steric effects on receptor affinity.

- In Silico Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., sigma-2 receptors) .

Basic: What are the primary degradation pathways of this compound under ambient conditions?

Answer:

- Hydrolysis: Epoxide ring opens in humid environments, forming diols (confirmed via LC-MS).

- Oxidation: Benzyl ethers degrade to benzoic acid derivatives under UV light; use stabilizers like BHT .

Advanced: How can isotopic labeling (13^{13}13C/2^{2}2H) aid in mechanistic studies of its reactions?

Answer:

- Tracer Studies: Synthesize C-labeled epoxide to track ring-opening pathways via C NMR .

- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated compounds to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.